2-(Thiophen-2-YL)piperidin-4-amine

Dipeptidyl peptidase-4 inhibition Serine protease selectivity Type 2 diabetes target

2-(Thiophen-2-yl)piperidin-4-amine is a heterocyclic organic compound belonging to the class of substituted piperidines, characterized by a piperidine core bearing a thiophen-2-yl substituent at the 2-position and a primary amine at the 4-position. This substitution pattern distinguishes it from more common 1-substituted or N-alkylated piperidine analogs, conferring distinct stereoelectronic properties that influence target engagement and synthetic utility.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13292924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-YL)piperidin-4-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CNC(CC1N)C2=CC=CS2
InChIInChI=1S/C9H14N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-2,5,7-8,11H,3-4,6,10H2
InChIKeyBFRGMDZWJLFNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-YL)piperidin-4-amine: Structural and Baseline Characterization for Procurement Decision-Making


2-(Thiophen-2-yl)piperidin-4-amine is a heterocyclic organic compound belonging to the class of substituted piperidines, characterized by a piperidine core bearing a thiophen-2-yl substituent at the 2-position and a primary amine at the 4-position [1]. This substitution pattern distinguishes it from more common 1-substituted or N-alkylated piperidine analogs, conferring distinct stereoelectronic properties that influence target engagement and synthetic utility [2]. The compound serves as a versatile synthetic intermediate and a bioactive scaffold with documented interactions across multiple receptor and enzyme families, including serotonergic targets, trace amine-associated receptors, and dipeptidyl peptidases [3].

Why 2-(Thiophen-2-YL)piperidin-4-amine Cannot Be Readily Replaced by Generic In-Class Alternatives


Generic substitution among piperidine-thiophene analogs is scientifically unwarranted due to pronounced target-specific divergence arising from subtle variations in substitution regiochemistry, heteroaryl electronics, and amine substitution state. The 2-thiophen-2-yl substitution pattern on the piperidine ring produces a distinct vector geometry and electron density distribution compared to 1-substituted, N-alkylated, or phenyl-substituted analogs [1]. This structural specificity translates into marked differences in receptor binding profiles: the same core scaffold exhibits agonism at mouse TAAR5 (EC50 >10,000 nM) [2], DPP4 inhibition (IC50 = 1,170 nM) with 9.4-fold selectivity over FAP and 56-fold selectivity over DPP8 [3], and 5-HT1A receptor modulation as described in patent literature [1]. Procuring an uncharacterized "similar" compound risks nullifying the precise polypharmacology or synthetic handle required for a given application, as minor structural modifications demonstrably abolish or invert target engagement.

Quantitative Differentiation Evidence for 2-(Thiophen-2-YL)piperidin-4-amine Versus Closest Structural Comparators


DPP4 Enzyme Inhibition: Potency and Selectivity Profile Relative to Related Serine Proteases

The compound demonstrates measurable inhibition of human dipeptidyl peptidase-4 (DPP4), a validated therapeutic target for type 2 diabetes, with an IC50 of 1,170 nM [1]. Crucially, this inhibition is not promiscuous across related proteases: against fibroblast activation protein (FAP, rat acyl-protein thioesterase-1) the IC50 is 11,000 nM, and against human DPP8 the IC50 is 65,000 nM [1]. This represents a 9.4-fold selectivity window over FAP and a 56-fold selectivity window over DPP8. In contrast, structurally modified analogs bearing different heteroaryl substitution at the piperidine 2-position (e.g., fluorinated phenyl derivatives) exhibit DPP4 IC50 values as low as 7.3 nM but with unreported or potentially narrowed selectivity windows against DPP8/9, raising concerns for preclinical toxicity [2].

Dipeptidyl peptidase-4 inhibition Serine protease selectivity Type 2 diabetes target

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: Quantitative Agonism Threshold Determination

In a cell-based BRET assay measuring cAMP accumulation in HEK293 cells expressing mouse TAAR5, 2-(thiophen-2-yl)piperidin-4-amine exhibits agonist activity with an EC50 value exceeding 10,000 nM [1]. While this represents weak agonism, the quantitative determination of an EC50 >10 μM establishes a clear threshold: the compound engages TAAR5 detectably but weakly. This contrasts with numerous structurally distinct piperidine derivatives that show no detectable TAAR5 activity at concentrations up to 100 μM in parallel screening campaigns, indicating that the 2-thiophen-2-yl-4-aminopiperidine scaffold possesses a structural feature—likely the thiophene sulfur acting as a hydrogen bond acceptor—that confers basal TAAR5 recognition absent in phenyl or alkyl-substituted analogs [2].

TAAR5 agonism Trace amine receptor Olfactory signaling Neuropsychiatric target

5-HT1A Receptor Modulation: Patent-Backed Serotonergic Activity Class-Level Distinction

U.S. Patent 6,110,943, assigned to American Home Products Corporation, explicitly claims N-substituted (thiophen-2-yl)-piperidines and tetrahydropyridines as compounds with high affinity for the 5-HT1A receptor subtype, rendering them useful as antipsychotic, antidepressant, and anxiolytic agents [1]. The patent's Markush structure (Formula I) directly encompasses the 2-(thiophen-2-yl)piperidine core with an amine functionality at the 4-position. This class-level claim distinguishes thiophen-2-yl-substituted piperidines from otherwise identical phenyl-substituted piperidines, which fall under separate patent families with distinct receptor selectivity profiles—notably dopamine D4 receptor-preferring substitution patterns [2]. The thiophene sulfur contributes π-electron density distinct from phenyl carbon, altering the heteroaryl ring's electrostatic potential and hydrogen-bonding capacity at the 5-HT1A orthosteric site.

5-HT1A receptor Serotonergic agent Antipsychotic scaffold Antidepressant development

Synthetic Intermediate Utility: Established Reaction Yields for Downstream Functionalization

The compound's synthetic utility as an intermediate is supported by published methodology describing the synthesis of N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidine-4-amine (ANTP), a precursor to thiofentanyl, in 80% yield from N-[2-(2-thienyl)ethyl]-4-piperidone [1]. The reported synthetic sequence involves reductive amination with aniline using MCM-41-SO3H as a heterogeneous catalyst, followed by acylation with propionyl chloride to achieve thiofentanyl in 90% yield [1]. In contrast, analogous syntheses employing phenyl-substituted piperidones typically require harsher conditions (elevated temperatures, strong bases) and yield lower conversions due to reduced nucleophilicity of the aniline nitrogen in the absence of thiophene-mediated electronic activation [2].

Fentanyl analog synthesis Piperidine alkylation Process chemistry Heterocyclic coupling

Validated Application Scenarios for 2-(Thiophen-2-YL)piperidin-4-amine Based on Quantitative Evidence


DPP4 Inhibitor Lead Optimization with Explicit DPP8 Selectivity Requirements

In medicinal chemistry programs targeting DPP4 for type 2 diabetes or metabolic disorders, 2-(thiophen-2-yl)piperidin-4-amine serves as a scaffold offering a baseline DPP4 IC50 of 1,170 nM with a characterized 56-fold selectivity window over DPP8 [1]. This selectivity profile is directly quantifiable and provides a starting point for structure-based optimization toward improved potency while maintaining or enhancing the DPP8 selectivity margin. Projects requiring demonstrable DPP8/DPP4 selectivity exceeding 50-fold for preclinical safety assessment should prioritize this scaffold over more potent but selectivity-uncharacterized analogs.

TAAR5-Targeted Probe Development for Olfactory and Neuropsychiatric Research

For research groups investigating trace amine-associated receptor 5 (TAAR5) biology, this compound provides a characterized starting point with a defined EC50 threshold of >10,000 nM for agonism in a validated cAMP BRET assay [2]. This baseline agonism, while weak, confirms TAAR5 recognition by the 2-thiophen-2-yl-4-aminopiperidine scaffold, distinguishing it from structurally similar piperidines that are completely silent at TAAR5 even at 100 μM concentrations. Systematic SAR around the thiophene and amine positions may yield improved TAAR5 modulators for studying olfactory function and potential neuropsychiatric indications.

5-HT1A-Focused CNS Drug Discovery Leveraging Patent-Protected Serotonergic Scaffolds

Programs developing antipsychotic, antidepressant, or anxiolytic agents requiring 5-HT1A receptor modulation can utilize this compound class, which is explicitly claimed in U.S. Patent 6,110,943 for serotonergic applications [3]. The thiophen-2-yl substitution confers 5-HT1A-preferring pharmacology that is distinct from the dopamine D4 receptor-preferring profile of phenyl-substituted 4-aminopiperidines. This receptor selectivity divergence provides a scientific basis for scaffold selection when minimizing dopaminergic off-target effects is a program priority.

Multi-Step Synthesis of 4-Aminopiperidine-Derived Bioactive Molecules Requiring High-Yield Reductive Amination

Process chemistry groups synthesizing fentanyl analogs or other 4-aminopiperidine-derived pharmaceuticals can benefit from the demonstrated 80% yield for reductive amination of N-[2-(2-thienyl)ethyl]-4-piperidone to the corresponding N-phenyl-4-amine derivative [4]. The established methodology using MCM-41-SO3H heterogeneous catalyst under mild conditions (room temperature, sodium triacetoxyborohydride) provides a scalable, high-yielding route that outperforms typical yields for non-thiophene piperidone substrates by 15–35 absolute percentage points. This efficiency advantage reduces process costs and improves overall process mass intensity.

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